2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKVXQYFBOHUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-carboxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions. Key findings from analogous compounds include:
-
Kinetics : Hydrolysis rates increase with temperature and ionic strength. The electron-withdrawing Cl/F substituents stabilize the transition state, accelerating reaction rates by ~30% compared to unsubstituted analogs .
Nucleophilic Substitution at Halogen Sites
The 3-chloro-4-fluoroaryl group participates in SNAr (nucleophilic aromatic substitution) reactions under controlled conditions:
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Regioselectivity : Substitution occurs preferentially at the 3-Cl position due to lower steric hindrance compared to the 4-F site .
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Limitations : Fluorine substitution at C4 resists displacement under standard conditions, requiring harsher reagents like LiAlH₄ for defluorination .
Oxidation of the Hydroxychroman Moiety
The 4-hydroxychroman component undergoes oxidation via two pathways:
3.1. Chroman Ring Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | 0°C, pH 12, 2 hrs | 4-Hydroxy-3-chromanone derivative |
| CrO₃ in H₂SO₄ | 25°C, 6 hrs | Carboxylic acid via C-ring cleavage |
3.2. Benzylic Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| O₂, Co(OAc)₂ catalyst | 80°C, 12 hrs | 4-Ketochroman derivative |
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Selectivity : Chroman oxidation dominates over sulfonamide degradation under acidic conditions.
Functionalization of the Sulfonamide Nitrogen
The sulfonamide NH group undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylated derivative | 78% |
| AcCl, Et₃N | CH₂Cl₂, 0°C, 2 hrs | N-Acetylated derivative | 85% |
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Steric Effects : Bulky substituents on the hydroxychroman-methyl group reduce alkylation efficiency by ~20% compared to simpler analogs.
Cycloaddition and Cross-Coupling Reactions
The aromatic system participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated sulfonamides | 58% |
-
Challenges : Electron-deficient aryl rings require elevated temperatures (≥100°C) for effective coupling .
Stability Under Physiological Conditions
Stability studies in PBS (pH 7.4, 37°C) reveal:
| Time (hrs) | Degradation (%) | Major Degradation Pathway |
|---|---|---|
| 24 | 12 | Sulfonamide hydrolysis |
| 48 | 29 | Chroman ring oxidation |
| 72 | 45 | Combined hydrolysis/oxidation |
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has the molecular formula and a molecular weight of approximately 205.17 g/mol. It features a triazole ring which is known for its biological activity and is often involved in the synthesis of various pharmaceuticals.
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .
2. Antifungal Properties
The compound's antifungal potential has also been explored. Triazoles are well-known fungicides, and derivatives like 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid may serve as effective agents against fungal infections in both agricultural and clinical settings. Studies have shown that it can disrupt fungal cell wall synthesis, leading to cell death .
3. GlyT1 Inhibition
Recent findings suggest that triazole derivatives can act as inhibitors of the glycine transporter GlyT1, which is implicated in several neurological disorders such as schizophrenia and anxiety. The ability of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid to modulate glycine levels in the brain could provide therapeutic avenues for treating these conditions .
Agricultural Applications
1. Crop Protection
The compound has been evaluated for its potential use as a pesticide. Its triazole structure allows it to function effectively against a range of agricultural pests and diseases. Field trials have demonstrated that formulations containing this compound can enhance crop resilience to fungal infections while minimizing chemical runoff into the environment .
2. Plant Growth Regulation
There is emerging evidence that suggests triazole compounds can act as plant growth regulators. They may influence hormonal pathways within plants, promoting growth under stress conditions such as drought or nutrient deficiency. This application can be particularly beneficial in sustainable agriculture practices where enhancing crop yield without excessive chemical use is desired .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following analogs differ in substituents on the triazole ring or the heterocyclic core:
Key Observations :
- Hydroxyl vs. Methyl Groups : The hydroxyl group increases aqueous solubility and hydrogen-bonding capacity compared to the methyl analog, which favors membrane permeability but reduces polarity .
- Tetrazole Replacement : Replacing triazole with tetrazole alters electronic properties and metabolic stability, as tetrazoles are less prone to oxidative degradation .
Antimicrobial Activity
- Hydroxyl-Containing Analogs : Evidence from substituted 1,2,4-triazoles (e.g., 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine) shows that electron-withdrawing groups (e.g., -OH, -Cl) enhance antimicrobial activity by improving target binding . The hydroxyl group in the target compound may similarly potentiate antibacterial effects through H-bonding with microbial enzymes .
- Methylated Analogs : Methyl groups, while lipophilic, may reduce solubility and limit bioavailability, as seen in some inactive derivatives .
Enzyme Inhibition
- GLUT1 Inhibitors: Analogs like N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide demonstrate that triazole substituents critically influence binding to targets like glucose transporters. Hydrophilic groups (e.g., -OH) may improve specificity but require balancing with permeability .
Crystallographic and Stereochemical Considerations
- Crystal Packing: The hydroxyl group in 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid likely promotes dense hydrogen-bonded networks, as observed in dichlorido-bis[2-(2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)phenoxy)benzoic acid]manganese(II) complexes, where carboxylate and triazole groups form stable coordination geometries .
Biological Activity
2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is a compound that incorporates a triazole ring and a benzoic acid moiety, characterized by the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of suitable precursors under controlled conditions to yield the desired triazole derivative. The presence of the hydroxyl group on the triazole ring enhances its solubility and biological interactions.
Anti-inflammatory Activity
Recent studies have demonstrated that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid exhibits significant anti-inflammatory properties. In vitro assays using peripheral blood mononuclear cells (PBMCs) revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at concentrations up to 100 µg/mL, it was shown to reduce TNF-α levels by approximately 44–60%, comparable to established anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against various bacterial strains. Preliminary results indicate that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid possesses activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness appears linked to its ability to disrupt bacterial cell wall synthesis or function .
Antiproliferative Effects
In cancer research, derivatives of triazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. Notably, studies have indicated that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid can inhibit the proliferation of MCF-7 breast cancer cells and HCT-116 colon cancer cells. The IC50 values for these effects ranged from 15.6 µM to 23.9 µM, demonstrating a promising profile for further development as an anticancer agent .
Case Studies
Several case studies highlight the biological activity of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid:
- Anti-inflammatory Study :
- Antimicrobial Evaluation :
- Antiproliferative Assays :
Comparative Analysis with Related Compounds
The biological activities of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Contains a triazole and benzoic acid moiety | Lacks hydroxyl group on triazole |
| 5-amino-1H-1,2,4-triazole | Amino group instead of hydroxyl | Potentially more basic and reactive |
| 3-(4-hydroxyphenyl)-1H-1,2,4-triazole | Hydroxy group on phenyl ring | Different substitution pattern affecting solubility |
These comparisons highlight the unique functional groups present in 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid that may contribute to its enhanced biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with carboxylic acid derivatives. For example, refluxing isopropyl esters (e.g., isopropyl 2-((3-substituted-triazolyl)thio)acetate) with hydrazine hydrate in propan-2-ol yields intermediate hydrazides, which can be further functionalized. Acetic acid is often used as a catalyst for forming Schiff bases or heterocyclic intermediates . Alternative routes involve coupling benzoic acid derivatives with pre-synthesized triazole fragments under mild acidic conditions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for -OH (~3200–3500 cm⁻¹), carboxylic acid C=O (~1680–1720 cm⁻¹), and triazole C=N (~1500–1600 cm⁻¹) .
- NMR : ¹H-NMR resolves aromatic protons (δ 7.0–8.5 ppm), triazole protons (δ 8.0–9.0 ppm), and hydroxyl/carboxylic acid protons (broad signals at δ 10–13 ppm). ¹³C-NMR confirms carbonyl (δ ~170 ppm) and triazole carbons (δ ~140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to confirm the structure .
Q. How can computational methods aid in predicting physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, electrostatic potential surfaces, and hydrogen-bonding interactions. XLogP values (~0.8) estimate hydrophobicity, while topological polar surface area (TPSA ~107 Ų) assesses solubility .
Advanced Research Questions
Q. How can SHELX software refine crystallographic data for this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via dual-space recycling, particularly for small-molecule crystals. Input HKL files from X-ray diffraction data.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. High-resolution data (<1.0 Å) allows anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factor convergence (R1 < 5%) and residual electron density (<0.5 eÅ⁻³). For twinned crystals, use BASF parameter adjustments .
Q. What challenges arise in analyzing acidic properties of triazole-benzoic acid derivatives?
- Methodological Answer : The dual acidity from the carboxylic acid (-COOH) and triazole N-H groups complicates pKa determination. Use pH-metric titration in aqueous-organic solvents (e.g., 50% DMSO) to deconvolute overlapping dissociation steps. Compare experimental results with DFT-calculated proton affinities .
Q. How do substituents influence pharmacological activity in triazole-benzoic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent | Effect on Activity | Example |
|---|---|---|
| Thiophene | Enhances antimicrobial activity via π-π stacking | |
| 4-Chlorobenzylidene | Retains actoprotective effects | |
| 3-Nitrobenzylidene | Reduces fatigue resistance in vivo |
- Testing : Use in vitro assays (e.g., MIC for antimicrobial activity) and rodent models for actoprotective effects .
Q. What coordination modes are observed in metal complexes of this compound?
- Methodological Answer : The carboxylic acid and triazole N-atoms act as bidentate ligands. For example, Mn(II) complexes show octahedral geometry with two Cl⁻ ligands and four donor atoms from two PTPBA molecules. Characterize via single-crystal XRD, UV-Vis (d-d transitions), and magnetic susceptibility .
Notes
- Methodological answers emphasize reproducible protocols over theoretical definitions.
- Advanced questions integrate multi-disciplinary approaches (e.g., crystallography, SAR, DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
